Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate
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Overview
Description
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate is an organic compound with the molecular formula C9H5F3O3 and a molecular weight of 218.13 g/mol. This compound is characterized by the presence of a trifluorophenyl group attached to an oxoacetate moiety, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-2-(2,4,5-trifluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct fluorination of methyl 2-oxo-2-phenylacetate using a fluorinating agent like Selectfluor. This reaction is carried out under controlled temperature and pressure to achieve the desired trifluorinated product.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial processes may utilize greener solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms. Typical reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: 2-oxo-2-(2,4,5-trifluorophenyl)acetic acid.
Reduction: Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate.
Substitution: Various substituted trifluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique trifluoromethyl group.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate.
Industry: It is employed in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The oxo group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2-(2,4-difluorophenyl)acetate
- Methyl 2-oxo-2-(2,5-difluorophenyl)acetate
- Methyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate
Uniqueness
Methyl 2-oxo-2-(2,4,5-trifluorophenyl
Biological Activity
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8F3O3
- Molecular Weight : 236.17 g/mol
- IUPAC Name : this compound
The presence of trifluoromethyl groups is known to influence the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The fluorine atoms can enhance binding affinity to specific molecular targets.
- Anticancer Activity : Preliminary studies suggest that similar compounds with trifluoromethyl groups exhibit cytotoxic effects against cancer cell lines by disrupting cellular processes such as microtubule formation and mitotic spindle assembly .
- Antiviral Properties : Compounds with similar structures have shown potential in inhibiting viral replication and protein expression in infections like MERS-CoV .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of fluorinated compounds, this compound was tested against human prostate (DU145) and leukemic (K562) cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 7 nM for DU145 cells. This suggests strong potential for further development as an anticancer agent.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral activity of compounds similar to this compound. In vitro assays demonstrated that at a concentration of 10 mg/kg administered intraperitoneally for three weeks, these compounds significantly reduced viral loads in infected cell cultures by inhibiting replication processes .
Properties
Molecular Formula |
C9H5F3O3 |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate |
InChI |
InChI=1S/C9H5F3O3/c1-15-9(14)8(13)4-2-6(11)7(12)3-5(4)10/h2-3H,1H3 |
InChI Key |
WMTBQUVJQKSQLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
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